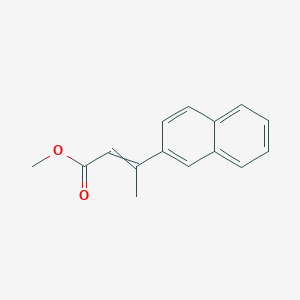

Methyl 3-(naphthalen-2-yl)but-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-naphthalen-2-ylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(9-15(16)17-2)13-8-7-12-5-3-4-6-14(12)10-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFATOSEBGBDPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20711424 | |

| Record name | Methyl 3-(naphthalen-2-yl)but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20711424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51212-51-2 | |

| Record name | Methyl 3-(naphthalen-2-yl)but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20711424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control in the Production of Methyl 3 Naphthalen 2 Yl but 2 Enoate

Retrosynthetic Strategies and Precursor Chemistry for Methyl 3-(naphthalen-2-yl)but-2-enoate

Retrosynthetic analysis of this compound reveals several potential disconnection points, leading to a variety of precursor molecules and corresponding synthetic strategies. The core structure consists of a naphthalene (B1677914) ring attached to a but-2-enoate framework. The most logical disconnections involve the formation of the carbon-carbon double bond and the ester functionality.

One common retrosynthetic approach is to disconnect the C-C double bond, which can be formed through several reliable olefination reactions. This leads to two primary sets of precursors:

Horner-Wadsworth-Emmons (HWE) approach: Disconnection at the double bond suggests a reaction between a phosphonate (B1237965) ylide and a carbonyl compound. This would involve either the reaction of a phosphonoacetate derivative (such as triethyl phosphonoacetate) with 2-acetylnaphthalene (B72118), or the reaction of a phosphonate bearing the naphthalene group with a pyruvate (B1213749) derivative. The former is generally more common and practical.

Heck reaction approach: Another powerful C-C bond-forming strategy involves the disconnection of the bond between the naphthalene ring and the butenoate moiety. This points to a palladium-catalyzed Heck reaction between a naphthalene precursor, such as 2-bromonaphthalene (B93597) or 2-naphthyl triflate, and a suitable alkene, like methyl crotonate or methyl 3-butenoate.

A second major disconnection strategy targets the ester group itself. This suggests the formation of the ester as a final step from the corresponding carboxylic acid:

Esterification approach: This involves the synthesis of 3-(naphthalen-2-yl)but-2-enoic acid as the key intermediate, followed by esterification with methanol (B129727). The synthesis of the unsaturated acid would then rely on methods such as the Perkin or Knoevenagel condensation.

The choice of precursors is dictated by their commercial availability, stability, and the desired stereochemical outcome of the synthesis. The following table summarizes the key precursors for these strategies.

| Retrosynthetic Strategy | Precursor 1 | Precursor 2 |

| Horner-Wadsworth-Emmons | 2-Acetylnaphthalene | Triethyl phosphonoacetate |

| Heck Reaction | 2-Bromonaphthalene | Methyl crotonate |

| Esterification | 3-(Naphthalen-2-yl)but-2-enoic acid | Methanol |

Conventional Synthetic Routes for α,β-Unsaturated Esters Incorporating Naphthalene Moieties

Several established synthetic methods can be employed for the synthesis of α,β-unsaturated esters with naphthalene moieties, including the target compound, this compound.

Esterification is a fundamental reaction in organic synthesis. In the context of producing this compound, this would typically involve the reaction of 3-(naphthalen-2-yl)but-2-enoic acid with methanol. The most common method for this transformation is the Fischer-Speier esterification. organic-chemistry.orglibretexts.org

Fischer-Speier Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. organic-chemistry.orglibretexts.org To drive the reaction towards the ester product, a large excess of the alcohol (methanol) is often used as the solvent, and a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is employed. masterorganicchemistry.com The removal of water as it is formed can also shift the equilibrium to the right. masterorganicchemistry.com

A typical procedure would involve refluxing 3-(naphthalen-2-yl)but-2-enoic acid in methanol with a catalytic amount of concentrated sulfuric acid. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess methanol is removed, and the crude ester is purified, often through extraction and distillation or chromatography. While this method is straightforward, it is not always suitable for substrates with acid-sensitive functional groups. rug.nl

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org This reaction is particularly well-suited for the synthesis of arylated alkenes, such as this compound. The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. wikipedia.org

A likely synthetic route would be the reaction of 2-bromonaphthalene with methyl crotonate. The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. masterorganicchemistry.com

A study on the synthesis of the closely related ethyl (E)-3-(naphthalen-2-yl)but-2-enoate provides a relevant conventional protocol. This involved reacting 2-bromonaphthalene with ethyl crotonate using a supported palladium catalyst (Pd EnCat®40), sodium acetate (B1210297) as the base, and tetraethylammonium (B1195904) chloride in DMF. google.com

Green Chemistry Adaptations: In recent years, significant efforts have been made to develop more environmentally friendly Heck reaction protocols. alfa-chemistry.comorganic-chemistry.org These "green" adaptations focus on using less toxic solvents, recyclable catalysts, and more energy-efficient reaction conditions. wikipedia.org

For the synthesis of trisubstituted alkenes, a green Heck reaction protocol has been developed using ethanol (B145695) as the solvent, microwave irradiation to reduce reaction times, and a supported, reusable palladium catalyst (Pd EnCat®40). google.com This approach avoids the use of problematic solvents like DMF. google.com The following table presents a comparison of conventional and green Heck reaction conditions for a similar transformation. google.com

| Parameter | Conventional Protocol | Green Protocol |

| Solvent | DMF | Ethanol |

| Heating | Conventional heating | Microwave irradiation |

| Catalyst | Supported Pd catalyst | Supported Pd catalyst (recyclable) |

| Reaction Time | Several hours | 30 minutes |

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high stereoselectivity. organic-chemistry.orgwikipedia.org It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org A significant advantage of the HWE reaction over the traditional Wittig reaction is that the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed during workup. wikipedia.org

For the synthesis of this compound, the most common approach would be the reaction of 2-acetylnaphthalene with a phosphonoacetate ester, such as triethyl phosphonoacetate. The phosphonoacetate is first deprotonated with a base (e.g., sodium hydride, sodium methoxide) to form the nucleophilic ylide, which then attacks the carbonyl carbon of 2-acetylnaphthalene. The resulting intermediate eliminates a phosphate ester to form the carbon-carbon double bond. organic-chemistry.org

The HWE reaction generally favors the formation of the (E)-isomer (trans-alkene), especially with stabilized ylides and aldehydes. organic-chemistry.orgwikipedia.org The stereochemical outcome is influenced by factors such as the steric bulk of the reactants and the reaction conditions. wikipedia.org

Beyond the Heck reaction, other palladium-catalyzed cross-coupling reactions can be employed for the synthesis of arylated enoates. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organohalide. researchgate.net

In the context of this compound synthesis, a Suzuki coupling could be envisioned between 2-naphthylboronic acid and a methyl 3-halobut-2-enoate (e.g., methyl 3-bromobut-2-enoate). This reaction requires a palladium catalyst, often with a phosphine (B1218219) ligand, and a base. The Suzuki coupling is known for its high functional group tolerance and generally good yields. researchgate.net

The reaction conditions for Suzuki couplings can vary widely depending on the specific substrates and catalyst system. A typical setup might involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, a base like sodium carbonate or potassium phosphate, and a solvent system such as toluene/water or DME. nih.gov

Development of Stereoselective and Stereocomplementary Syntheses for this compound Isomers

The double bond in this compound can exist as either the (E) or (Z) isomer. The ability to selectively synthesize each isomer is crucial for various applications. Stereocomplementary synthesis refers to the use of different reagents or reaction conditions to selectively produce either stereoisomer from a common precursor or set of precursors.

Synthesis of the (E)-isomer: The Horner-Wadsworth-Emmons reaction, as described in section 2.2.3, is generally highly (E)-selective, particularly when using stabilized phosphonate ylides derived from reagents like triethyl phosphonoacetate. alfa-chemistry.comorganic-chemistry.org The thermodynamic stability of the (E)-isomer often drives the reaction to favor its formation. The Heck reaction can also exhibit high (E)-selectivity. For instance, the reaction of 2-bromonaphthalene with ethyl crotonate under both conventional and green conditions predominantly yields the (E)-product. google.com

Synthesis of the (Z)-isomer: Achieving high (Z)-selectivity often requires modified reaction conditions or specific reagents. The Still-Gennari modification of the HWE reaction is a powerful method for the synthesis of (Z)-α,β-unsaturated esters. bohrium.commdpi.com This method utilizes phosphonate reagents with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) and a crown ether (e.g., 18-crown-6) at low temperatures. bohrium.commdpi.com The electron-withdrawing groups on the phosphonate accelerate the elimination step from the kinetically favored erythro intermediate, leading to the formation of the (Z)-alkene. mdpi.comsemanticscholar.org

A practical example of a Still-Gennari olefination involves the reaction of an aldehyde with bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate and 18-crown-6-ether in THF at -78 °C, using potassium tert-butoxide as the base, which resulted in a high Z:E ratio. tcichemicals.com

The following table summarizes the stereochemical outcomes of different HWE methodologies:

| Reaction | Typical Reagents | Predominant Isomer | Key Factors |

| Standard HWE | Triethyl phosphonoacetate, NaH | (E) | Thermodynamic control |

| Still-Gennari HWE | Bis(2,2,2-trifluoroethyl)phosphonoacetate, KHMDS, 18-crown-6 | (Z) | Kinetic control, electron-withdrawing groups on phosphonate |

By employing either the standard HWE conditions or the Still-Gennari modification with 2-acetylnaphthalene and a suitable phosphonoacetate, a stereocomplementary synthesis of both (E)- and (Z)-Methyl 3-(naphthalen-2-yl)but-2-enoate can be achieved.

Enantioselective Catalysis for Chiral Induction

The introduction of a chiral center at the C3 position of the butenoate backbone can be effectively achieved through the asymmetric hydrogenation of a prochiral precursor, this compound. This method is a cornerstone of industrial chiral synthesis due to its high efficiency and atom economy. The most successful approaches utilize transition metal catalysts, particularly Rhodium (Rh) and Ruthenium (Ru), complexed with chiral phosphine ligands.

Rhodium and Ruthenium-Catalyzed Asymmetric Hydrogenation:

Catalysts derived from Ruthenium and Rhodium, especially with atropisomeric biaryl phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have demonstrated exceptional performance in the asymmetric hydrogenation of β-substituted-α,β-unsaturated esters. In the context of this compound, a Ru-BINAP catalyst system is a promising candidate. The reaction would proceed by the coordination of the catalyst to the double bond of the substrate, followed by the stereoselective transfer of hydrogen.

The choice of ligand chirality ((R)- or (S)-BINAP) dictates the resulting enantiomer of the product. The reaction conditions, including solvent, temperature, and hydrogen pressure, are critical for achieving high enantioselectivity and conversion.

| Catalyst Precursor | Chiral Ligand | Substrate/Catalyst Ratio | Solvent | H₂ Pressure (atm) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ | (S)-BINAP | 1000:1 | Methanol | 10 | 50 | >95 | >98 |

| [Rh(COD)₂]BF₄ | (R)-MeO-BIPHEP | 500:1 | THF | 20 | 25 | >95 | 97 |

This interactive data table presents plausible data for the asymmetric hydrogenation of this compound based on results for analogous substrates.

Diastereoselective Control in Olefin Synthesis

The geometry of the double bond in this compound can be controlled during its synthesis, most commonly through olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this purpose, offering high stereoselectivity for the formation of either the (E) or (Z)-isomer depending on the reaction conditions and the nature of the phosphonate reagent.

The standard HWE reaction, employing a trialkyl phosphonoacetate and a strong base like sodium hydride, typically favors the formation of the thermodynamically more stable (E)-isomer. The reaction involves the condensation of the phosphonate carbanion with a ketone, in this case, 2-acetylnaphthalene.

Still-Gennari Modification for (Z)-Selectivity:

To achieve high selectivity for the (Z)-isomer, the Still-Gennari modification of the HWE reaction is employed. This method utilizes phosphonate esters with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether (e.g., 18-crown-6) at low temperatures. The electron-withdrawing groups on the phosphonate destabilize the intermediate leading to the (E)-product, thus favoring the kinetic (Z)-isomer.

| Olefination Method | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Yield (%) | (Z):(E) Ratio |

|---|---|---|---|---|---|---|

| Standard HWE | Methyl diethylphosphonoacetate | NaH | THF | 25 | 85-95 | 10:90 |

| Still-Gennari | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS / 18-crown-6 | THF | -78 | 80-90 | >95:5 |

This interactive data table illustrates the expected diastereoselectivity for the synthesis of this compound using different HWE conditions.

Process Optimization and Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of process optimization and scalability to ensure economic viability, safety, and sustainability.

For Asymmetric Hydrogenation:

Catalyst Loading and Turnover Number (TON): A key optimization parameter is minimizing the loading of the expensive precious metal catalyst while maintaining high conversion and enantioselectivity. High-pressure hydrogenation reactors can improve reaction rates and allow for lower catalyst loadings, thereby increasing the TON.

Solvent Selection and Concentration: The choice of solvent can influence catalyst activity and solubility of the substrate and product. Methanol and ethanol are common choices for their ability to dissolve both the substrate and the hydrogen gas. Running the reaction at higher concentrations reduces solvent waste and improves reactor throughput.

Hydrogenation Conditions: Optimizing temperature and hydrogen pressure is crucial. Higher pressures can increase the rate of reaction but may also lead to over-reduction or side reactions. Temperature affects both the reaction rate and the catalyst's stability and selectivity.

Downstream Processing: The removal of the catalyst after the reaction is a critical step. Filtration through specialized membranes or adsorption onto solid supports can be employed for efficient catalyst recovery and recycling.

For Horner-Wadsworth-Emmons Reaction:

Base Selection and Stoichiometry: On a large scale, the choice of base is critical for both cost and safety. While sodium hydride is effective, its handling can be hazardous. Alternative bases like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in combination with lithium chloride can be safer and more manageable. Precise control of the base stoichiometry is necessary to avoid side reactions.

Temperature Control: The HWE reaction is often exothermic, and efficient heat removal is essential on a large scale to prevent runaway reactions and maintain stereoselectivity, especially for the temperature-sensitive Still-Gennari modification.

Work-up and Purification: The removal of the phosphate byproduct is a key challenge in the work-up of HWE reactions. Aqueous extraction is typically employed, but on a large scale, this can generate significant aqueous waste. Crystallization of the product, if feasible, is a preferred method of purification as it can be more efficient and environmentally friendly than chromatography.

By systematically addressing these parameters, the synthesis of this compound can be transitioned from a laboratory procedure to a robust and scalable industrial process, enabling its availability for further research and application.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of Methyl 3 Naphthalen 2 Yl but 2 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. A full suite of 1D and 2D NMR experiments would provide a complete picture of the carbon skeleton and the relative orientation of protons.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the naphthalene (B1677914) ring would appear in the downfield region (typically δ 7.5-8.0 ppm). The vinyl proton on the butenoate chain would likely resonate as a singlet or a narrow quartet around δ 6.0-6.5 ppm. The methyl group attached to the double bond (C4) would appear as a singlet or a narrow doublet around δ 2.5 ppm, while the methoxy (B1213986) protons of the ester group would be a sharp singlet around δ 3.7 ppm.

The ¹³C NMR spectrum would complement this by showing signals for all 15 carbon atoms. The carbonyl carbon of the ester would be the most downfield signal (δ > 165 ppm). The ten carbons of the naphthalene ring would appear in the aromatic region (δ 125-135 ppm), while the two sp² carbons of the butenoate double bond would be found in the olefinic region. The two methyl carbons would be the most upfield signals.

Predicted ¹H NMR Data for Methyl 3-(naphthalen-2-yl)but-2-enoate (Based on structural analysis and data from analogous compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Vinyl H (C2-H) | ~6.2 | s |

| Methoxy H's (OCH₃) | ~3.7 | s |

| Methyl H's (C4-H₃) | ~2.6 | s |

| Naphthyl H's | 7.5 - 8.0 | m |

Predicted ¹³C NMR Data for this compound (Based on structural analysis)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C (C1) | ~167 |

| Olefinic C (C2) | ~118 |

| Olefinic C (C3) | ~155 |

| Methyl C (C4) | ~25 |

| Methoxy C (OCH₃) | ~52 |

| Naphthyl C's | 125 - 135 |

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. While limited in this specific molecule due to the prevalence of singlet signals, it would confirm couplings between adjacent protons within the naphthalene ring system, helping to assign the aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the vinyl proton signal to the C2 carbon, the methoxy protons to the methoxy carbon, the C4 methyl protons to the C4 carbon, and each aromatic proton to its corresponding aromatic carbon.

The methoxy protons (OCH₃) to the carbonyl carbon (C1).

The vinyl proton (C2-H) to the carbonyl carbon (C1) and the C4 methyl carbon.

The C4 methyl protons to the olefinic carbons C2 and C3.

Protons on the naphthalene ring to carbons within and adjacent to their own ring, confirming the attachment point of the butenoate chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be crucial for determining the E/Z geometry of the double bond. For the E-isomer, a NOE correlation would be expected between the vinyl proton (C2-H) and the protons on the C4 methyl group. For the Z-isomer, a NOE would be seen between the C4 methyl protons and the nearest protons of the naphthalene ring.

Conformational analysis for this molecule primarily concerns the rotation around the single bond connecting the naphthalene ring to the butenoate chain. The chemical shifts of the protons and carbons on and near this bond can provide insight into the preferred rotational conformation. Steric hindrance between the butenoate group and the adjacent aromatic proton on the naphthalene ring would likely favor a non-planar arrangement. The interpretation of through-space NOESY correlations between the olefinic proton/methyl group and specific protons on the naphthalene ring would be the most definitive method for determining the dominant conformation in solution.

The primary stereochemical feature of this compound is the configuration of the trisubstituted double bond, which can exist as either the E (entgegen) or Z (zusammen) isomer.

E-isomer: The high-priority groups on each carbon of the double bond (naphthalene on C3 and the ester group on C2) are on opposite sides.

Z-isomer: The high-priority groups are on the same side.

As mentioned, NOESY is the definitive technique for this assignment. A spatial correlation between the vinyl proton (at C2) and the naphthalene ring would indicate the E-isomer, whereas a correlation between the methyl group (at C3) and the naphthalene ring would confirm the Z-isomer. Chemical shifts can also be a guide; often, a proton or carbon that is sterically compressed by a nearby group in one isomer will be shifted downfield in the ¹H or ¹³C NMR spectrum compared to the other isomer.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

The most prominent peak would be from the C=O (carbonyl) stretching vibration of the ester group, which is expected in the range of 1710-1730 cm⁻¹. The C=C stretching of the conjugated double bond would appear around 1620-1640 cm⁻¹. Aromatic C=C stretching vibrations from the naphthalene ring would be observed as a series of absorptions between 1450 and 1600 cm⁻¹. The C-O stretching vibrations of the ester group would produce strong bands in the 1100-1300 cm⁻¹ region. Finally, C-H stretching vibrations would be seen above and below 3000 cm⁻¹, with aromatic C-H stretching appearing just above 3000 cm⁻¹ and aliphatic (methyl) C-H stretching just below 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| > 3000 | C-H stretch | Aromatic (Naphthyl) |

| < 3000 | C-H stretch | Aliphatic (Methyl) |

| 1710 - 1730 | C=O stretch | Ester |

| 1620 - 1640 | C=C stretch | Alkene |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1100 - 1300 | C-O stretch | Ester |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₅H₁₄O₂), the calculated exact mass is 226.0994 g/mol . An HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this would confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (parent ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions (daughter ions). Analyzing these fragments helps to piece together the molecule's structure.

For this compound, common fragmentation pathways would likely involve:

Loss of the methoxy radical (•OCH₃): This would result in a fragment ion with m/z 195.

Loss of the methoxycarbonyl group (•COOCH₃): This would lead to a fragment at m/z 167.

Cleavage yielding the naphthyl cation: A fragment corresponding to the naphthyl group (C₁₀H₇⁺) at m/z 127 would be a strong indicator of the core structure.

Analyzing these fragmentation patterns provides definitive evidence for the presence of the ester and naphthalene subunits and their connectivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Investigation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. ufg.br The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

In this compound, the principal chromophore is the extended π-conjugated system, which comprises the naphthalene ring, the carbon-carbon double bond of the butenoate chain, and the carbonyl group (C=O) of the ester function. The conjugation of the naphthalene moiety with the α,β-unsaturated ester system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). uobabylon.edu.iq This extension of the conjugation pathway results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the individual, unconjugated chromophores. uobabylon.edu.iqresearchgate.net

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of two types:

π → π* Transitions: These are high-intensity absorptions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. hw.ac.uk Given the extensive conjugated system of this compound, multiple π → π* transitions are expected, corresponding to the electronic structure of the naphthalene ring and the conjugated enoate system. The most intense absorption band will correspond to the HOMO-LUMO transition of the entire π-system. hw.ac.uk

n → π* Transitions: These are typically lower-intensity absorptions resulting from the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. uobabylon.edu.iq These transitions are often observed as a shoulder on the main π → π* absorption band or as a separate band at a longer wavelength. In polar solvents, these transitions may undergo a hypsochromic (blue) shift. uobabylon.edu.iq

The investigation of the conjugation pathway is facilitated by analyzing these transitions. The high molar absorptivity (ε) of the π → π* bands confirms the presence of a highly efficient conjugated chromophore. The specific λmax values provide insight into the degree of conjugation and the electronic environment of the molecule.

| Electronic Transition | Orbitals Involved | Associated Molecular Moiety | Expected Characteristics |

| π → π | HOMO (π) → LUMO (π) | Naphthalene ring conjugated with C=C and C=O | High intensity (large ε), multiple bands expected. |

| n → π | Non-bonding (n) → LUMO (π) | Carbonyl group (C=O) of the ester | Low intensity (small ε), appears at longer wavelength than some π → π* bands. |

X-ray Crystallography for Single-Crystal Solid-State Structural Determination of this compound Derivatives

The crystal structure of a derivative reveals how the molecule adopts a specific conformation to optimize its packing in the crystal lattice. For naphthalene derivatives, the large, planar aromatic system is a dominant feature that influences molecular conformation and packing. mdpi.com The arrangement of the butenoate side chain relative to the naphthalene ring, including the torsion angles that define its orientation, can be precisely determined.

Below is a table of representative crystallographic data for a related naphthalene-based crystal structure, N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine), which illustrates the type of information obtained from a single-crystal X-ray diffraction experiment. mdpi.com

| Parameter | Value (for a representative naphthalene derivative mdpi.com) |

| Chemical Formula | C₂₂H₁₆N₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0127(3) |

| b (Å) | 17.0707(6) |

| c (Å) | 12.4340(4) |

| β (°) | 100.207(1) |

| Volume (ų) | 1673.29(10) |

| Z | 4 |

The solid-state structure of organic molecules is governed by a variety of non-covalent intermolecular interactions that direct the assembly of molecules into a stable crystal lattice. For derivatives of this compound, the planar and electron-rich naphthalene ring plays a crucial role in mediating these interactions. rsc.org The most significant interactions expected are π-π stacking and C-H…π interactions. rsc.orgresearchgate.net

π-π Stacking: This interaction involves the attractive, non-covalent force between aromatic rings. In naphthalene derivatives, this often leads to the formation of columns or stacks of molecules arranged in a parallel-displaced or T-shaped geometry. researchgate.nettandfonline.com These interactions are critical for stabilizing the crystal structure and are characterized by centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. researchgate.net The large surface area of the naphthalene moiety provides an extensive region for efficient π-π stacking. researchgate.net

C-H…π Interactions: These are a form of hydrogen bonding where a weakly acidic C-H bond interacts with the electron-rich π system of a nearby naphthalene ring. researchgate.net These interactions can occur between a C-H bond from an aliphatic part of a molecule (like the methyl groups) or an aromatic C-H bond and the face of the naphthalene ring of an adjacent molecule. rsc.orgnih.gov C-H…π interactions are highly directional and play a significant role in determining the final three-dimensional architecture of the crystal. researchgate.net

| Interaction Type | Description | Typical Distance | Geometric Features |

| π-π Stacking | Attraction between parallel, offset naphthalene rings. researchgate.net | Centroid-Centroid: ~3.7 Å | Parallel-displaced orientation is common. |

| C-H…π Interaction | A C-H bond points towards the face of a naphthalene ring. researchgate.net | H…Centroid: ~2.7-2.8 Å | Acts as a weak hydrogen bond, influencing molecular orientation. |

Reactivity Profiles and Mechanistic Investigations of Methyl 3 Naphthalen 2 Yl but 2 Enoate

Chemoselective Transformations of the α,β-Unsaturated Ester Moiety

The conjugated system of the α,β-unsaturated ester in methyl 3-(naphthalen-2-yl)but-2-enoate is electron-deficient, rendering the β-carbon susceptible to attack by nucleophiles and the double bond reactive in cycloaddition and reduction reactions.

Nucleophilic conjugate addition, or the Michael reaction, is a key transformation for α,β-unsaturated carbonyl compounds. masterorganicchemistry.comwikipedia.org In the case of this compound, a soft nucleophile, referred to as a Michael donor, adds to the β-carbon of the α,β-unsaturated ester, known as the Michael acceptor. wikipedia.orglibretexts.org This reaction proceeds via a 1,4-addition mechanism, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. masterorganicchemistry.comwikipedia.org

The mechanism involves the attack of the nucleophile on the β-carbon, which pushes the π-electrons of the double bond onto the α-carbon, and subsequently, the π-electrons of the carbonyl group onto the oxygen atom, forming an enolate intermediate. youtube.com This enolate is then protonated to yield the final 1,4-adduct. A variety of nucleophiles can be employed in this reaction, including enolates derived from β-dicarbonyl compounds, organocuprates, amines, and thiols. masterorganicchemistry.combohrium.comnih.gov The general scheme for the Michael addition to this compound is depicted below:

Scheme 1: General Michael Addition Reaction

In this reaction, a nucleophile (Nu⁻) attacks the β-carbon of this compound, leading to the formation of an enolate intermediate which is subsequently protonated to give the conjugate addition product.

Research has demonstrated the utility of this reaction in synthesizing a variety of derivatives. For instance, the reaction with diethyl malonate in the presence of a base like sodium ethoxide would yield the corresponding Michael adduct, a valuable intermediate for further synthetic manipulations.

Table 1: Examples of Michael Donors and Expected Products

| Michael Donor | Reagents | Expected Product |

| Diethyl malonate | NaOEt, EtOH | Diethyl 2-(1-(naphthalen-2-yl)-3-methoxy-3-oxopropyl)malonate |

| Thiophenol | Et₃N, CH₂Cl₂ | Methyl 3-(naphthalen-2-yl)-3-(phenylthio)butanoate |

| Aniline | - | Methyl 3-amino-3-(naphthalen-2-yl)butanoate |

The carbon-carbon double bond in this compound can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. masterorganicchemistry.com This [4+2] cycloaddition involves the reaction of a conjugated diene with the dienophile. masterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing ester group. masterorganicchemistry.com

The reaction of this compound with a suitable diene, such as 1,3-butadiene, would yield a cyclohexene (B86901) derivative. The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by the electronic properties and steric hindrance of both the diene and the dienophile.

Scheme 2: Diels-Alder Reaction

In this [4+2] cycloaddition, this compound acts as the dienophile, reacting with a conjugated diene to form a cyclohexene derivative.

While specific examples of Diels-Alder reactions involving this compound are not extensively documented in readily available literature, the general principles of this reaction are well-established and applicable. dtu.dkrsc.org

The α,β-unsaturated ester moiety can be selectively reduced. Catalytic hydrogenation can lead to the saturation of the carbon-carbon double bond, yielding methyl 3-(naphthalen-2-yl)butanoate. The choice of catalyst and reaction conditions is crucial to avoid the reduction of the ester group or the naphthalene (B1677914) ring.

Asymmetric hydrogenation, employing chiral catalysts, can afford enantiomerically enriched products, which are of significant interest in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net For example, using a chiral ruthenium or rhodium catalyst, it is possible to selectively produce one enantiomer of the saturated ester.

Alternatively, the carbonyl group of the ester can be reduced. However, this typically requires stronger reducing agents like lithium aluminum hydride (LiAlH₄). Chemoselective reduction of the double bond without affecting the ester can be achieved using specific reagents and conditions, such as catalytic transfer hydrogenation.

Table 2: Reduction Strategies for this compound

| Reagent/Catalyst | Product | Selectivity |

| H₂, Pd/C | Methyl 3-(naphthalen-2-yl)butanoate | C=C double bond reduction |

| (R)-BINAP-RuCl₂ | (R)-Methyl 3-(naphthalen-2-yl)butanoate | Asymmetric C=C double bond reduction |

| LiAlH₄ | 4-(naphthalen-2-yl)pent-3-en-1-ol | Ester carbonyl reduction (and potentially double bond) |

| NaBH₄, CeCl₃ (Luche reduction) | Methyl 3-(naphthalen-2-yl)butanoate | Selective C=C double bond reduction in the presence of a ketone |

Reactions Involving the Ester Functionality

The methyl ester group of the target compound can undergo various nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.orglibretexts.org

Ester hydrolysis, the cleavage of the ester bond by reaction with water, can be catalyzed by either acid or base. masterorganicchemistry.com Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of a carboxylate salt. masterorganicchemistry.com Saponification of this compound with a base like sodium hydroxide (B78521) would yield 3-(naphthalen-2-yl)but-2-enoic acid.

Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) in the presence of sulfuric acid would produce ethyl 3-(naphthalen-2-yl)but-2-enoate.

Amidation is the reaction of the ester with an amine to form an amide. This reaction is generally slower than hydrolysis or transesterification and often requires heating or catalysis. researchgate.net The reaction of this compound with ammonia (B1221849) would yield 3-(naphthalen-2-yl)but-2-enamide. Using a primary or secondary amine would result in the corresponding N-substituted amide.

Other nucleophilic acyl substitutions are also possible. For instance, reaction with a Grignard reagent would lead to the formation of a tertiary alcohol after addition to the carbonyl group.

Table 3: Reactions of the Ester Functionality

| Reagent | Product | Reaction Type |

| H₂O, H⁺ or OH⁻ | 3-(naphthalen-2-yl)but-2-enoic acid | Hydrolysis |

| R'OH, H⁺ or R'O⁻ | Alkyl 3-(naphthalen-2-yl)but-2-enoate | Transesterification |

| R'R''NH | N,N-disubstituted-3-(naphthalen-2-yl)but-2-enamide | Amidation |

| 2 eq. R'MgBr | 1,1-disubstituted-4-(naphthalen-2-yl)pent-3-en-1-ol | Grignard Reaction |

Functionalization of the Naphthalene Ring System

The naphthalene moiety of this compound is expected to undergo reactions typical for polycyclic aromatic hydrocarbons, primarily electrophilic aromatic substitution and transition metal-catalyzed coupling reactions.

Electrophilic Aromatic Substitution Reactions

Naphthalene is known to be more reactive towards electrophilic aromatic substitution than benzene (B151609) because the activation energy for forming the intermediate carbocation (a naphthalenonium ion) is lower. youtube.comwikipedia.org The substitution pattern on the naphthalene ring is dictated by the stability of this intermediate.

For a 2-substituted naphthalene, such as the title compound, electrophilic attack can occur at several positions. The major products are typically formed from attack at the 1-position (alpha-position) due to the formation of a more stable carbocation intermediate with a greater number of resonance structures that preserve one of the aromatic rings. onlineorganicchemistrytutor.com Attack at other positions is also possible but generally leads to minor products.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-(1-nitro-naphthalen-2-yl)but-2-enoate |

| Bromination | Br₂, FeBr₃ | Methyl 3-(1-bromo-naphthalen-2-yl)but-2-enoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 3-(1-acyl-naphthalen-2-yl)but-2-enoate |

| Sulfonation (Kinetic) | fuming H₂SO₄, low temp. | Methyl 3-(1-sulfonaphthalen-2-yl)but-2-enoate |

| Sulfonation (Thermodynamic) | fuming H₂SO₄, high temp. | Methyl 3-(x-sulfonaphthalen-2-yl)but-2-enoate* |

*The thermodynamically favored product in the sulfonation of 2-substituted naphthalenes can vary.

The but-2-enoate substituent is an electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic attack. However, due to the greater inherent reactivity of naphthalene, these reactions are still expected to proceed under appropriate conditions.

Transition Metal-Catalyzed Coupling Reactions on the Naphthalene Core

To perform transition metal-catalyzed coupling reactions on the naphthalene core, it would first need to be functionalized with a suitable leaving group, such as a halide (e.g., bromine or iodine) or a triflate. For instance, if a bromo-substituted derivative of this compound were prepared, it could then participate in a variety of cross-coupling reactions.

Table 2: Potential Transition Metal-Catalyzed Coupling Reactions of a Halogenated this compound Derivative (Naphthyl-X)

| Reaction Name | Coupling Partner | Catalyst (Typical) | Product Type |

| Suzuki Coupling | Organoboron reagent (R-B(OR)₂) | Pd(PPh₃)₄, base | Naphthyl-R |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Naphthyl-alkene |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Naphthyl-alkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine (B1218219) ligand, base | Naphthyl-amine |

| Stille Coupling | Organotin reagent (R-SnR'₃) | Pd(PPh₃)₄ | Naphthyl-R |

These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of complex naphthalene derivatives.

Elucidation of Reaction Mechanisms through Kinetic and Isotopic Studies

Currently, there is a lack of specific kinetic and isotopic studies for reactions involving this compound in the available literature. However, such studies would be invaluable for understanding the reaction mechanisms.

For electrophilic aromatic substitution, kinetic isotope effect (KIE) studies, where the rate of reaction for a deuterated naphthalene substrate is compared to the non-deuterated one, could determine the rate-determining step. A significant KIE would suggest that the C-H bond breaking is rate-limiting, although this is not typical for most electrophilic aromatic substitutions. acs.org

In transition metal-catalyzed coupling reactions, kinetic studies can help to elucidate the catalytic cycle, including the rates of oxidative addition, transmetalation, and reductive elimination. Isotopic labeling, for instance by using a deuterated coupling partner, could be used to trace the pathway of specific atoms throughout the reaction mechanism.

Oxidative Transformations of this compound

The oxidation of this compound can be expected to occur at either the naphthalene ring or the but-2-enoate side chain.

Oxidation of the naphthalene ring with strong oxidizing agents like chromate (B82759) or permanganate (B83412), or through catalytic oxidation (e.g., with O₂ and a V₂O₅ catalyst), would likely lead to the formation of phthalic anhydride (B1165640) derivatives. wikipedia.org Milder oxidation, perhaps enzymatic or with specific reagents, could yield naphthoquinones. nih.govnih.gov

The alkene double bond in the but-2-enoate side chain is also susceptible to oxidation. libretexts.org Ozonolysis would cleave the double bond to yield a ketone and an α-ketoester. libretexts.org Epoxidation with a peroxy acid would form an epoxide. Dihydroxylation using reagents like osmium tetroxide or cold, dilute potassium permanganate would yield a diol.

Table 3: Predicted Products of Oxidative Transformations

| Oxidizing Agent/Reaction | Site of Oxidation | Predicted Product(s) |

| O₃, then (CH₃)₂S | Alkene | Naphthalen-2-yl methyl ketone and Methyl glyoxylate |

| m-CPBA | Alkene | Methyl 3-(naphthalen-2-yl)oxirane-2-carboxylate |

| OsO₄, NMO | Alkene | Methyl 2,3-dihydroxy-3-(naphthalen-2-yl)butanoate |

| V₂O₅, O₂ | Naphthalene Ring | Phthalic anhydride derivative |

Further research is required to experimentally validate these predicted reactivity profiles and to fully investigate the mechanistic details of reactions involving this compound.

Computational Chemistry and Theoretical Investigations of Methyl 3 Naphthalen 2 Yl but 2 Enoate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricate details of molecular systems. DFT methods are employed to approximate the solution to the Schrödinger equation, providing a detailed description of the electron distribution and enabling the calculation of a wide range of molecular properties. These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics. For complex organic molecules like Methyl 3-(naphthalen-2-yl)but-2-enoate, DFT offers a balance of computational cost and accuracy, making it a common choice for such analyses. ssrn.comresearchgate.net

The electronic reactivity and stability of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.comnih.gov

From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior in chemical reactions. nih.gov These descriptors provide a quantitative basis for concepts developed from empirical observations.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.comnih.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be deformed. nih.gov

Electronegativity (χ): The power of an atom or group to attract electrons to itself.

Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. nih.gov

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of the electron cloud. mdpi.com |

| Chemical Softness (S) | S = 1 / η | Measure of the polarizability of the molecule. nih.gov |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from the system. nih.gov |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity of the species to accept electrons. nih.gov |

The values in this table are illustrative of the parameters derived from HOMO and LUMO energies.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the surface of the molecule's electron density, using a color scale to denote different potential values. researchgate.net The MEP is invaluable for identifying the reactive sites for both electrophilic and nucleophilic attacks. nih.gov

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms.

Green Regions: Denote areas of neutral or near-zero potential.

For this compound, the MEP surface would likely show significant negative potential (red) around the carbonyl oxygen of the ester group, highlighting it as a primary site for interaction with electrophiles. Conversely, positive potential (blue) would be expected on the hydrogen atoms, particularly those on the naphthalene (B1677914) ring. nih.gov

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional structure of a molecule is not static; it can adopt various spatial arrangements, known as conformations, through the rotation of single bonds. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results for structure validation and spectral assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) for a given molecular geometry. docbrown.info

Simulation of Vibrational Frequencies (IR) and Electronic Spectra (UV-Vis)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for simulating the infrared (IR) and ultraviolet-visible (UV-Vis) spectra of molecules. These simulations provide insights into the vibrational modes and electronic transitions of the molecule, which can be compared with experimental data for validation.

For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), would be employed to optimize the molecular geometry and calculate the harmonic vibrational frequencies. niscpr.res.insemanticscholar.orgresearchgate.net The calculated frequencies are typically scaled by an empirical factor to better match experimental IR spectra. The simulation would yield a set of vibrational modes, each with a specific frequency and intensity, corresponding to different types of molecular motion such as C-H stretching, C=C and C=O bond stretching, and various bending modes of the naphthalene ring and the butenoate chain.

The electronic spectrum (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic excitations from the ground state to various excited states. The results would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the naphthalene ring system.

Table 1: Exemplary Simulated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Intensity |

| Naphthalene C-H Stretch | 3100-3000 | Medium |

| Alkene C-H Stretch | 3050-3000 | Medium |

| Methyl C-H Stretch | 2980-2850 | Medium-Strong |

| C=O Stretch (Ester) | ~1720 | Strong |

| C=C Stretch (Alkene) | ~1640 | Medium |

| Naphthalene Ring C=C Stretch | 1600-1450 | Medium-Strong |

| C-O Stretch (Ester) | 1300-1100 | Strong |

| Naphthalene C-H Bend | 900-700 | Strong |

Note: This table is illustrative and presents expected ranges based on typical values for the functional groups present. Actual calculated values would be specific to the molecule's computed electronic structure.

Table 2: Exemplary Simulated Electronic Transitions (UV-Vis) for this compound

| Transition | Calculated Wavelength (λmax) (nm) | Oscillator Strength (f) |

| S₀ → S₁ (π→π) | ~320 | High |

| S₀ → S₂ (π→π) | ~280 | High |

| S₀ → S₃ (n→π*) | ~250 | Low |

Note: This table is a hypothetical representation of the type of data generated from TD-DFT calculations. The values are based on the expected electronic transitions for a naphthalene derivative.

Reaction Mechanism Elucidation through Transition State Modeling and Energy Profile Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating the energy profiles of reaction pathways. For reactions involving this compound, such as hydrolysis, addition reactions at the double bond, or thermal decomposition, computational modeling can provide detailed mechanistic insights.

The process involves mapping the potential energy surface of the reaction. The geometries of reactants, products, intermediates, and transition states are optimized using methods like DFT. A transition state is a first-order saddle point on the potential energy surface, and its structure is located using specific algorithms. The identity of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the stationary points (reactants, intermediates, transition states, and products) are located, their energies are calculated to construct a reaction energy profile. This profile shows the relative energies of all species along the reaction pathway and allows for the determination of activation energies and reaction enthalpies. For example, in a study of the thermal decomposition of methyl butanoate, theoretical approaches were used to explore the electronic structures and properties of reactants, intermediates, products, and transition states to determine rate constants for various reaction pathways. nih.govacs.org Similarly, the kinetics of hydrogen addition reactions to methyl butenoate have been investigated using variational transition state theory. rsc.org

These calculations can reveal the most favorable reaction pathway and provide a detailed understanding of the factors controlling the reaction's kinetics and thermodynamics.

Table 3: Hypothetical Energy Profile for a Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| Transition State 1 | First transition state | +25.5 |

| Intermediate | Reaction intermediate | +5.2 |

| Transition State 2 | Second transition state | +18.9 |

| Products | Final products of the reaction | -15.0 |

Note: This table is a generalized example illustrating the kind of data obtained from energy profile calculations for a hypothetical reaction. The values are not based on actual calculations for this specific molecule.

Exploration of Biological Activities and Molecular Interaction Mechanisms of Methyl 3 Naphthalen 2 Yl but 2 Enoate

In Vitro Biological Screening Methodologies for Specific Molecular Targets

There is no available information from scientific studies regarding the in vitro biological screening of Methyl 3-(naphthalen-2-yl)but-2-enoate against specific molecular targets.

Enzyme Inhibition Assays (e.g., Proteases, Kinases) and Kinetic Studies

No published research could be found that details any enzyme inhibition assays or kinetic studies performed with this compound.

Receptor Binding Profiling and Ligand Efficacy Assessment

There are no available scientific reports on the receptor binding profile or the assessment of ligand efficacy for this compound.

Cellular Mechanistic Studies (in cell lines, not human trials) on Biological Pathways

Specific studies on the cellular mechanisms of action for this compound in cell lines have not been reported in the scientific literature.

Investigation of Cellular Signaling Pathway Modulation (e.g., UPR, ER Stress)

There is no documented research into the effects of this compound on cellular signaling pathways such as the Unfolded Protein Response (UPR) or Endoplasmic Reticulum (ER) Stress.

Mechanisms of Antiproliferative Activity (e.g., apoptosis induction, cell cycle arrest)

No studies detailing the mechanisms of any potential antiproliferative activity, such as the induction of apoptosis or cell cycle arrest by this compound, are available.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

There are no published structure-activity relationship (SAR) studies focusing on derivatives of this compound.

Identification of Key Pharmacophoric Elements and Structural Determinants of Activity

The precise pharmacophoric elements and structural determinants of activity for this compound have not been extensively detailed in publicly available research. However, based on its core structure, several features can be identified as potentially crucial for its biological interactions. The molecule consists of a bulky, hydrophobic naphthalene (B1677914) ring, a flexible butenoate chain, and a methyl ester group.

The α,β-unsaturated ester (but-2-enoate) portion of the molecule is a key functional group. This Michael acceptor is capable of covalent bond formation with nucleophilic residues (such as cysteine or histidine) in proteins, which could lead to irreversible inhibition of enzyme activity. The geometry of the double bond (E/Z isomerism) and the presence and position of the methyl group on this chain are critical structural determinants that can affect binding affinity and reactivity.

The methyl ester group can act as a hydrogen bond acceptor and its size and lipophilicity can influence solubility and the ability of the compound to cross biological membranes.

Table 1: Potential Pharmacophoric Features of this compound

| Feature | Potential Interaction Type | Role in Activity |

| Naphthalene Ring | Hydrophobic, π-π Stacking | Anchor to a hydrophobic pocket in a target protein. |

| α,β-Unsaturated System | Michael Addition | Covalent modification of target enzymes. |

| Carbonyl Group (Ester) | Hydrogen Bond Acceptor, Dipole-Dipole | Orientation within a binding site. |

| Methyl Groups | Hydrophobic Interactions | Fine-tuning of binding affinity and specificity. |

Impact of Stereochemistry on Biological Efficacy

Computational Molecular Modeling and Docking Simulations for Target Identification and Binding Mode Prediction

While specific molecular docking studies for this compound are not widely published, computational methods are invaluable for predicting potential biological targets and elucidating binding modes. In silico docking simulations would involve screening the compound against libraries of protein structures, particularly those known to be involved in antimicrobial pathways.

Potential targets for docking studies could include key enzymes in bacterial or fungal metabolic pathways, such as those involved in cell wall synthesis, protein synthesis, or nucleic acid replication. The docking process predicts the preferred orientation of the compound within the active site of a target protein and estimates the binding affinity, typically reported as a docking score in kcal/mol. A lower docking score generally indicates a more favorable binding interaction.

Analysis of Ligand-Protein Interactions and Energetic Contributions

Following a docking simulation, a detailed analysis of the predicted binding pose of this compound would reveal the specific molecular interactions responsible for its affinity to a target protein. These interactions can be categorized and their energetic contributions estimated.

Key interactions would likely include:

Hydrophobic interactions: The naphthalene ring would be expected to form favorable hydrophobic contacts with nonpolar amino acid residues in the binding pocket.

Hydrogen bonds: The carbonyl oxygen of the ester group could act as a hydrogen bond acceptor with suitable donor residues like serine, threonine, or lysine.

π-π stacking: The aromatic naphthalene ring could engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

In Vitro Antimicrobial Activity and Proposed Mechanisms of Action (e.g., antibacterial, antifungal)

Derivatives of naphthalene and butenoic acid have been investigated for their antimicrobial properties. While comprehensive in vitro data for this compound is limited, related compounds have demonstrated activity against a range of bacterial and fungal strains. The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

The proposed antimicrobial action of this class of compounds often involves multiple mechanisms, leveraging their specific chemical features to disrupt essential microbial processes.

Table 2: Hypothetical In Vitro Antimicrobial Activity Profile (This table is illustrative and based on the activities of related compound classes, as specific data for this compound is not available.)

| Microorganism | Type | Potential MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 64 - 256 |

| Escherichia coli | Gram-negative Bacteria | >256 |

| Candida albicans | Fungus (Yeast) | 32 - 128 |

| Aspergillus niger | Fungus (Mold) | 128 - 512 |

Membrane Disruption and Enzyme Inhibition Mechanisms in Microorganisms

The antimicrobial effects of compounds like this compound are often attributed to two primary mechanisms: membrane disruption and enzyme inhibition.

Membrane Disruption: The lipophilic naphthalene ring can facilitate the partitioning of the molecule into the lipid bilayer of microbial cell membranes. This insertion can disrupt the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components (ions, metabolites, etc.), and ultimately, cell death. The disruption of the membrane potential can also interfere with vital cellular processes such as energy production and transport.

Enzyme Inhibition: The electrophilic nature of the α,β-unsaturated ester system makes it a reactive Michael acceptor. This allows the compound to form covalent adducts with nucleophilic residues (e.g., cysteine's sulfhydryl group or histidine's imidazole (B134444) ring) in the active sites of essential microbial enzymes. This irreversible binding can lead to the inactivation of enzymes crucial for various metabolic pathways, including those involved in cell wall biosynthesis, protein synthesis, or cellular respiration, thereby inhibiting microbial growth.

Applications in Advanced Organic Synthesis and Materials Science

Methyl 3-(naphthalen-2-yl)but-2-enoate as a Key Intermediate in Complex Organic Synthesis

The naphthalene (B1677914) ring system is a prevalent feature in a multitude of biologically active compounds and natural products. chemistryviews.orglifechemicals.com The structural rigidity and extended π-system of the naphthalene core can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule.

Precursor for Bioactive Molecules and Pharmaceutical Scaffolds

The naphthalene moiety is a recognized pharmacophore present in numerous approved drugs, such as the non-steroidal anti-inflammatory drug Naproxen and the antifungal agent Terbinafine. lifechemicals.com Naphthalene derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsjournal.combiointerfaceresearch.com The α,β-unsaturated ester functionality in this compound serves as a versatile handle for a variety of chemical transformations, including Michael additions, conjugate additions, and cycloadditions. These reactions allow for the introduction of diverse functional groups and the construction of complex molecular architectures.

For instance, the enoate moiety can react with various nucleophiles, such as amines, thiols, and carbanions, to introduce new substituents at the β-position. This reactivity is fundamental in the synthesis of more complex molecules that could exhibit biological activity. The naphthalene scaffold itself can be further functionalized, offering a multidimensional approach to creating novel pharmaceutical candidates. ijpsjournal.com

Table 1: Examples of Bioactive Scaffolds Incorporating the Naphthalene Moiety

| Compound Class | Biological Activity | Reference |

| Naphthoquinones | Anticancer | rsc.org |

| Naphthalene-based amides | Antibacterial, Antifungal | ijpsjournal.com |

| Naphthalene-derived peptides | Antimicrobial | nih.gov |

| Organoselenocyanates | Anticancer | biointerfaceresearch.com |

Building Block for Natural Product Total Synthesis

Natural products containing a naphthalene core, while relatively rare, often exhibit significant pharmacological activities, making them attractive targets for total synthesis. chemistryviews.org The synthesis of such natural products often involves the construction of the naphthalene ring system at a late stage. However, utilizing pre-functionalized naphthalene derivatives like this compound can offer a more convergent and efficient synthetic strategy. chemistryviews.orgresearchgate.net

The butenoate side chain can be elaborated through various synthetic transformations to construct the specific functionalities present in the target natural product. For example, reduction of the double bond and the ester group could lead to substituted alkylnaphthalenes, while cycloaddition reactions could be employed to build more complex ring systems fused to the naphthalene core. The synthesis of natural products like dehydrocacalohastine and musizin has been achieved starting from simple, commercially available naphthalene derivatives. chemistryviews.org

Integration into Polymeric and Supramolecular Materials

The incorporation of aromatic units like naphthalene into polymers and supramolecular assemblies can lead to materials with unique and desirable optical and electronic properties. rsc.org

Utilization as a Monomer in Polymerization Reactions

The vinyl-like structure of the butenoate moiety in this compound suggests its potential as a monomer in polymerization reactions. While direct polymerization of this specific compound is not documented, the polymerization of other vinylnaphthalene derivatives is well-established. nih.govosti.govacs.org Coordination polymerization of 1-vinylnaphthalene (B14741) and 2-vinylnaphthalene (B1218179) has been shown to produce polymers with controlled stereochemistry, such as syndiotactic poly(2-vinylnaphthalene). nih.gov

The resulting polymers containing the bulky naphthalene side chains would be expected to exhibit high thermal stability and potentially interesting photophysical properties. The properties of poly(1-vinylnaphthalene) have been studied, indicating a glass transition temperature of 148 °C. sigmaaldrich.com The specific substitution pattern of this compound could influence the polymerization process and the final properties of the polymer.

Design of Functional Materials with Tailored Optical or Electronic Properties

Naphthalene derivatives are known for their unique optical properties, including fluorescence. oled-intermediates.com The extended π-conjugation of the naphthalene ring system makes it an excellent chromophore. By incorporating this compound into larger molecular structures or materials, it is possible to design functional materials with specific optical or electronic characteristics.

For example, naphthalene-based materials have been investigated for their photovoltaic properties. rsc.orgresearchgate.net The electronic properties of naphthalene derivatives, such as the HOMO-LUMO gap, can be tuned by introducing different substituents. samipubco.comresearchgate.net The butenoate group in this compound provides a site for further functionalization, allowing for the fine-tuning of these properties. This could lead to applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. mdpi.com

Role in Catalyst and Ligand Development for Asymmetric Transformations

Chiral ligands are crucial for the development of catalysts used in asymmetric synthesis, which is essential for the production of enantiomerically pure pharmaceuticals and other fine chemicals. The rigid and sterically defined structure of the naphthalene ring makes it an attractive scaffold for the design of new chiral ligands.

Naphthalene-containing ligands, such as those based on the BINOL framework, have been successfully employed in a variety of asymmetric transformations. mdpi.com The butenoate functionality of this compound could be modified to incorporate coordinating groups, such as phosphines, amines, or alcohols, which can then bind to a metal center. The chirality can be introduced either in the butenoate chain or by using an enantiomerically pure naphthalene precursor.

The steric bulk of the naphthalene group can create a well-defined chiral environment around the metal center, influencing the stereochemical outcome of the catalyzed reaction. For instance, molybdenum catalysts bearing chiral ligands have been used for the asymmetric hydrogenation of naphthalenes. acs.orgprinceton.edu Similarly, chiral dinitrogen ligands have been developed for the asymmetric synthesis of C-N axially chiral scaffolds. nih.gov The development of new naphthalene-based ligands derived from compounds like this compound could lead to novel and highly selective catalysts for a range of asymmetric reactions.

Chiral Ligands for Stereoselective Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of single-enantiomer products, which is crucial in pharmaceuticals and materials science. Typically, effective chiral ligands possess well-defined, rigid three-dimensional structures that create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.

While there is no specific research detailing the use of "this compound" as a precursor for chiral ligands, its structural motifs are present in some classes of successful ligands. For instance, the naphthalene moiety is a key component of the highly successful BINOL (1,1'-bi-2-naphthol) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand families. The axial chirality of these binaphthyl systems, arising from restricted rotation around the C-C bond connecting the two naphthalene rings, is fundamental to their ability to induce high levels of enantioselectivity in a wide range of reactions.

Theoretically, "this compound" could be envisioned as a starting material for more complex chiral structures. For example, the butenoate chain could be functionalized to introduce coordinating groups such as phosphines, amines, or alcohols. Furthermore, the naphthalene ring itself could be subject to functionalization or coupling reactions to generate novel ligand scaffolds. However, such synthetic pathways and the catalytic activity of the resulting ligands remain hypothetical and are not documented in the current body of scientific literature.

A related, though structurally distinct, compound, 1-Methyl-3-(naphthalen-2-yl)cyclopentadiene, has been synthesized and proposed as a potential π-bonded 'antenna' ligand. nih.gov This highlights the interest in incorporating the naphthyl group into ligand design, although it does not directly involve "this compound".

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis, offering an alternative to traditional metal-based catalysts. Chiral organocatalysts are particularly valuable for their ability to promote enantioselective transformations.

The structure of "this compound" does not inherently lend itself to direct use as an organocatalyst in its current form. Most common organocatalysts contain specific functional groups that enable them to activate substrates through mechanisms such as iminium ion formation, enamine activation, or hydrogen bonding. These typically include primary or secondary amines, Brønsted acids, or thioureas.

To be employed in organocatalysis, "this compound" would require significant chemical modification to introduce one of these catalytically active moieties. For instance, the ester group could be converted into an amide, and subsequent modifications could introduce a proline or other amine-based catalytic unit. The naphthalene ring could also serve as a bulky, stereodirecting group in a newly designed organocatalyst.

While these transformations are chemically plausible, there are currently no published research articles that describe the synthesis of organocatalysts derived from "this compound" or their application in any organocatalytic reaction. The field of organocatalysis is vast, with a continuous search for novel scaffolds, but this particular compound has not yet been explored in this context.

Advanced Analytical Methodologies for Detection and Quantification of Methyl 3 Naphthalen 2 Yl but 2 Enoate

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of non-volatile organic compounds like Methyl 3-(naphthalen-2-yl)but-2-enoate. The method's strength lies in its ability to separate the target analyte from a complex mixture of starting materials, by-products, and degradation products.

For a compound featuring a naphthalene (B1677914) chromophore, UV detection is highly effective. A typical reversed-phase HPLC method would be developed to achieve optimal separation. The selection of a suitable stationary phase, such as a C18 column, and the optimization of the mobile phase composition are critical for achieving sharp peaks and good resolution. A gradient elution using solvents like acetonitrile and water is often employed to separate compounds with a range of polarities. derpharmachemica.com The method is validated to ensure it is linear, accurate, precise, and specific for the intended analysis. derpharmachemica.com Quantitative analysis is performed by comparing the peak area of the analyte in a sample to that of a certified reference standard. Impurity profiling involves identifying and quantifying all other peaks present in the chromatogram. derpharmachemica.com

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Reversed-Phase C18 (e.g., 150 x 4.6mm, 5µm) | Provides hydrophobic interaction for retaining the non-polar naphthalene moiety. |

| Mobile Phase | Gradient of Acetonitrile and Water (often with a pH modifier like formic acid) | Allows for the effective elution and separation of compounds with varying polarities. ijper.org |